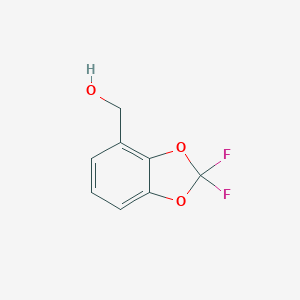

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Description

The exact mass of the compound 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULACBMFYTQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274672 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157437-25-7 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157437-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a benzodioxole core with a difluoromethylenedioxy bridge and a hydroxymethyl substituent, impart desirable physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 157437-25-7 | [1] |

| SMILES | OCc1cccc2c1OC(F)(F)O2 | [1] |

| InChI Key | VHULACBMFYTQMM-UHFFFAOYSA-N |

Note: Specific quantitative data for melting point, boiling point, and solubility were not found in the available search results.

Synthesis

The primary synthetic route to 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole involves the reduction of its corresponding aldehyde, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Experimental Protocol: Reduction of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

While a specific detailed protocol for the synthesis of the 4-hydroxymethyl derivative was not explicitly found, a general and reliable method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[2][3][4]

Materials:

-

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Spectroscopic Data

Biological Relevance and Applications

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural component in various biologically active molecules. This scaffold is often utilized in drug discovery to enhance metabolic stability and improve pharmacokinetic properties, such as increased brain penetration.[1]

Intermediate in the Synthesis of CFTR Modulators

A closely related isomer, (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol, is a known intermediate in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[6] The CFTR protein is crucial for ion and water transport across cell membranes, and its dysfunction leads to cystic fibrosis. The development of CFTR modulators is a key therapeutic strategy for this disease. The general role of such intermediates is to be incorporated into a larger molecule that ultimately interacts with the CFTR protein, aiding in its proper folding, trafficking to the cell surface, and/or channel gating.

Although a direct signaling pathway for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is not documented, its structural similarity to intermediates used in the development of CFTR correctors suggests its potential utility in this therapeutic area. The diagram below illustrates a generalized workflow for the use of such a building block in a drug discovery program targeting CFTR.

Caption: Synthetic workflow and evaluation pipeline for a potential CFTR corrector.

Precursor for PET Ligands

Fluorinated benzodioxole methanol derivatives are valuable intermediates in the synthesis of Positron Emission Tomography (PET) ligands.[1] The introduction of fluorine, particularly the difluoromethyl group, can enhance the metabolic stability and blood-brain barrier penetration of molecules, which are critical properties for PET tracers designed for neuroimaging.

Safety Information

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block with potential applications in drug discovery, particularly in the development of CFTR modulators and PET ligands. While detailed experimental data on its physical properties are limited, its synthesis is accessible through the reduction of the corresponding aldehyde. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

physicochemical characteristics of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound belonging to the benzodioxole class of molecules. The incorporation of fluorine atoms and a hydroxymethyl group onto the benzodioxole scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The difluoromethylenedioxy group can alter the electronic properties and metabolic stability of the molecule, while the hydroxymethyl group provides a reactive handle for further chemical modifications. This document provides a comprehensive overview of the known physicochemical characteristics, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Physicochemical Characteristics

Limited experimental data is publicly available for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The following tables summarize the available and predicted physicochemical properties to provide a foundational understanding of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 188.13 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK--[2] |

| Melting Point | Not experimentally determined. Predicted values may vary. | |

| Boiling Point | Not experimentally determined. Predicted values may vary. | |

| Purity | 99% | --INVALID-LINK--[3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | ~13.5 (hydroxyl proton) | Prediction based on the acidity of benzylic alcohols. The electron-withdrawing nature of the difluorobenzodioxole ring may slightly decrease this value. |

| LogP | ~1.5 - 2.0 | Prediction based on the contribution of the lipophilic benzodioxole core and the hydrophilic hydroxymethyl group. |

| Water Solubility | Low to moderate | The presence of the polar hydroxymethyl group may increase water solubility compared to the parent 2,2-difluoro-1,3-benzodioxole. |

Experimental Protocols

Synthesis

A plausible synthetic route to 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole would likely involve the protection of a catechol derivative, followed by functionalization and deprotection steps.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Detailed Methodologies:

-

Protection of Catechol: The synthesis would likely commence with the protection of the hydroxyl groups of 3,4-dihydroxybenzyl alcohol. This is a standard procedure to prevent unwanted side reactions during subsequent steps.

-

Formation of the Benzodioxole Ring: The protected catechol can then be reacted with a suitable one-carbon electrophile, such as dichlorodifluoromethane or a related reagent, in the presence of a base to form the 2,2-difluoro-1,3-benzodioxole ring system.

-

Deprotection: Finally, removal of the protecting groups from the hydroxymethyl moiety would yield the target compound.

-

Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the desired purity.

Analytical Methods

Standard analytical techniques would be employed to characterize and assess the purity of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the aromatic carbons, the methylene carbon, and the carbon of the difluoromethylenedioxy group, which would likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Fluorine NMR would be a crucial technique to confirm the presence of the CF₂ group, showing a single resonance.

2. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, likely with a small amount of acid modifier like trifluoroacetic acid, would be a good starting point for method development. Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the benzodioxole chromophore.

3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate ionization techniques. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Workflow for Analysis

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Biological Relevance and Applications

While no specific biological activities or signaling pathway involvements have been reported for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, the benzodioxole scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of 1,3-benzodioxole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The introduction of the difluoromethylenedioxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. The hydroxymethyl group serves as a versatile handle for the synthesis of more complex molecules, allowing for its incorporation into larger drug candidates.

Given these structural features, 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole could be a valuable intermediate in the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.

Logical Relationship for Potential Drug Discovery

Caption: Logical progression from the core molecule to lead compound identification in drug discovery.

Conclusion

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a compound with potential for further exploration in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset on its physicochemical properties is currently lacking, this guide provides a summary of its known characteristics and outlines plausible experimental approaches for its synthesis and analysis. The structural features of this molecule suggest that it could serve as a valuable building block for the creation of novel compounds with interesting biological activities. Further investigation is necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a fluorinated benzodioxole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental crystallographic data, this report leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional geometry, bond lengths, and bond angles. The methodologies for key spectroscopic characterization techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also detailed. Furthermore, a representative experimental workflow for the evaluation of such a compound in a drug discovery context is presented. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams generated with Graphviz (DOT language).

Molecular Structure and Bonding

The molecular structure of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is characterized by a planar benzodioxole ring system, which is substituted with a hydroxymethyl group at the 4-position. The dioxole ring features a difluorinated carbon atom, which significantly influences the electronic properties and conformation of the molecule. The presence of the fluorine atoms and the hydroxymethyl group introduces polarity and potential sites for hydrogen bonding, which are critical for its interaction with biological targets.

Predicted Molecular Geometry

The three-dimensional structure of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole was predicted using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-31G* basis set. The optimized geometry reveals a nearly planar five-membered dioxole ring fused to the benzene ring. The hydroxymethyl group exhibits rotational freedom around the C-C bond connecting it to the benzodioxole core.

Caption: Ball-and-stick model of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Bond Lengths and Angles

The calculated bond lengths and angles provide a quantitative description of the molecular geometry. The C-F bonds are, as expected, short and strong, while the C-O bonds within the dioxole ring are slightly longer than a typical C-O double bond but shorter than a single bond, indicating some degree of electron delocalization.

Table 1: Predicted Bond Lengths for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

| Bond | Length (Å) |

| C1-C2 | 1.398 |

| C2-C3 | 1.395 |

| C3-C4 | 1.399 |

| C4-C5 | 1.401 |

| C5-C6 | 1.396 |

| C6-C1 | 1.397 |

| C1-O1 | 1.375 |

| O1-C7 | 1.389 |

| C7-O2 | 1.388 |

| O2-C2 | 1.376 |

| C7-F1 | 1.355 |

| C7-F2 | 1.356 |

| C4-C8 | 1.512 |

| C8-O3 | 1.428 |

| O3-H6 | 0.967 |

| C-H (Aromatic) | ~1.085 |

| C-H (Methylene) | ~1.096 |

Table 2: Predicted Bond Angles for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

| Angle | Angle (°) |

| C6-C1-C2 | 120.1 |

| C1-C2-C3 | 119.9 |

| C2-C3-C4 | 120.2 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 119.9 |

| C2-O2-C7 | 105.2 |

| O2-C7-O1 | 104.8 |

| C7-O1-C1 | 105.3 |

| O1-C1-C6 | 118.5 |

| O2-C2-C3 | 118.6 |

| F1-C7-F2 | 108.5 |

| O1-C7-F1 | 109.8 |

| O2-C7-F2 | 109.7 |

| C3-C4-C8 | 120.5 |

| C5-C4-C8 | 119.7 |

| C4-C8-O3 | 111.2 |

| H-C-H (Methylene) | ~109.5 |

| C-O-H (Alcohol) | ~108.9 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and proton/carbon environment of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Methodology:

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization and evaluation of a novel compound like 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in a drug discovery program.

Caption: High-level workflow for new compound evaluation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole based on computational modeling. The presented bond lengths, bond angles, and molecular geometry offer valuable insights for researchers working with this and related compounds. The outlined experimental protocols for NMR and IR spectroscopy serve as a practical guide for its characterization. The illustrative workflow highlights the typical progression of a novel compound through the initial stages of a drug discovery pipeline. This comprehensive information is intended to support further research and development efforts involving this promising chemical entity.

Technical Guide: Properties and Safety of (2,2-difluoro-1,3-benzodioxol-4-yl)methanol (CAS 157437-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol, with CAS number 157437-25-7, is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a difluorinated benzodioxole moiety, imparts unique properties that are leveraged in modern drug discovery. Notably, this compound is a critical building block in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that targets the underlying cause of cystic fibrosis. This guide provides a comprehensive overview of the available technical data on its properties and safety, intended for professionals in research and drug development.

Chemical and Physical Properties

The known chemical and physical properties of (2,2-difluoro-1,3-benzodioxol-4-yl)methanol are summarized in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 157437-25-7 | ChemShuttle[1] |

| Molecular Formula | C₈H₆F₂O₃ | ChemShuttle[1] |

| Molecular Weight | 188.13 g/mol | ChemShuttle[1] |

| Purity | Typically ≥95% | ChemShuttle[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from storage conditions |

| Storage | 2-8 °C | ChemShuttle[1] |

| SMILES | OCC1=CC=CC2=C1OC(F)(F)O2 | ChemShuttle[1] |

Safety and Handling

Inferred Hazard Profile:

Based on the SDS for 2,2-Difluoro-1,3-benzodioxole and fluorinated benzyl alcohols, the following hazards should be anticipated[2][3][4][5][6][7][8][9][10][11]:

| Hazard Classification | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes skin irritation.[2][8] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[8] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][8] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][8] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[8] |

| Flammability | The parent compound, 2,2-Difluoro-1,3-benzodioxole, is a flammable liquid and vapor.[2][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[6] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are recommended.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8 °C.[1]

Role in Synthesis and Experimental Workflows

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol is a valuable intermediate in multi-step organic synthesis. Its primary documented application is in the preparation of CFTR modulators. A patent for a related compound outlines a synthetic route where the corresponding (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol is used.[12] While a specific, detailed experimental protocol for the synthesis of CAS 157437-25-7 is not publicly detailed, its role in synthesis can be illustrated.

The following diagram represents a generalized workflow for the synthesis of a CFTR corrector, highlighting the integration of the (2,2-difluoro-1,3-benzodioxol-4-yl)methanol core structure.

Biological Context: CFTR Signaling Pathway

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol itself is not expected to have direct biological activity. Its significance lies in its use to synthesize molecules that modulate the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[13][14][15][16] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, causing cystic fibrosis.[17][18]

CFTR correctors, synthesized using intermediates like the one discussed, are designed to rescue the function of mutant CFTR. The general signaling pathway for CFTR activation and the mechanism of action for correctors are depicted below.

CFTR correctors are a class of drugs that bind to the misfolded CFTR protein, helping it to fold into the correct three-dimensional shape.[17] This allows the protein to be trafficked to the cell surface, where it can function as an ion channel.[17] The use of intermediates like (2,2-difluoro-1,3-benzodioxol-4-yl)methanol is crucial for creating the specific molecular architecture required for these correctors to effectively interact with and stabilize the mutant CFTR protein.[19][20][21]

Conclusion

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol (CAS 157437-25-7) is a specialized chemical intermediate with a defined role in the synthesis of advanced pharmaceutical agents, particularly CFTR modulators for the treatment of cystic fibrosis. While specific safety and experimental data for this compound are limited, a conservative approach to handling based on the known hazards of structurally related compounds is essential. Its utility in medicinal chemistry underscores the importance of such fluorinated building blocks in the development of targeted therapies. Further research and publication of its detailed properties and synthetic protocols would be beneficial to the scientific community.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ie [fishersci.ie]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. media.laballey.com [media.laballey.com]

- 12. data.epo.org [data.epo.org]

- 13. benchchem.com [benchchem.com]

- 14. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]

- 16. cff.org [cff.org]

- 17. cff.org [cff.org]

- 18. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]

- 19. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

Potential Research Areas for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: A Technical Guide for Drug Discovery Professionals

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential research applications of the chemical compound 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole . While direct biological studies on this specific molecule are limited in publicly accessible literature, its structural motif is a key component in the development of advanced therapeutics, most notably as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document will synthesize the available information on its chemical properties and, more extensively, on the biological activities and therapeutic potential of its derivatives.

Chemical Properties and Synthesis Overview

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a solid organic compound with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2][3][4] The presence of the difluorinated dioxole ring offers unique electronic properties and metabolic stability, making it an attractive scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Molecular Weight | 188.13 | [1][2][3] |

| Form | Solid | [1][4] |

| CAS Number | 157437-25-7 | [2][3] |

| InChI Key | VHULACBMFYTQMM-UHFFFAOYSA-N | [1][4] |

Primary Research Area: Cystic Fibrosis and CFTR Modulation

The most significant application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of CFTR modulators for the treatment of cystic fibrosis (CF). CF is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein.[8] This protein functions as a chloride ion channel in epithelial cells.[8] The most common mutation, ΔF508, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.[8]

CFTR modulators are small molecules that aim to correct the defects in the mutant CFTR protein. They are broadly classified into correctors , which help the misfolded protein to fold correctly and traffic to the cell surface, and potentiators , which enhance the channel opening probability of the CFTR protein at the cell surface.[9]

The 2,2-difluoro-1,3-benzodioxole group is a key structural feature in several potent CFTR correctors. It is believed that this moiety contributes to the molecule's overall conformation and its ability to interact with the mutant CFTR protein, thereby facilitating its proper folding.[8][10]

Signaling Pathway: CFTR Protein Processing and Function

The diagram below illustrates the synthesis and processing of the CFTR protein and the points at which correctors and potentiators exert their effects.

References

- 1. cff.org [cff.org]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole | Sigma-Aldrich [sigmaaldrich.com]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Characterization of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar benzodioxole derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and related molecules.

Chemical Structure and Properties

-

IUPAC Name: (2,2-Difluoro-1,3-benzodioxol-4-yl)methanol

-

CAS Number: 157437-25-7[2]

-

Physical Form: Solid[1]

Structure:

Caption: Figure 1. Chemical Structure of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. These predictions are based on typical chemical shifts and fragmentation patterns observed for analogous benzodioxole derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.5 (broad) | s | 1H | -CH₂OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Ar-C -O |

| ~120-130 | Ar-C H |

| ~110-120 | Ar-C -CH₂OH |

| ~116 (t) | -C F₂- (J ≈ 250 Hz) |

| ~108 | Ar-C H |

| ~60-65 | -C H₂OH |

Table 3: Predicted ¹⁹F NMR Data (471 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -50 to -70 | s | -CF₂ - |

Table 4: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Medium | O-H stretch (alcohol) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2900 | Weak | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 189.0357 | [M+H]⁺ |

| 171.0251 | [M+H - H₂O]⁺ |

| 141.0282 | [M+H - H₂O - CH₂O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the characterization of novel organic compounds.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Caption: Figure 2. NMR Spectroscopy Workflow.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, several hundred to thousands of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Caption: Figure 3. FT-IR Spectroscopy Workflow.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption frequencies corresponding to the various functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Caption: Figure 4. Mass Spectrometry Workflow.

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion. Acquire the mass spectrum in positive ion mode over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. While the presented data is predictive, the detailed experimental protocols offer a robust framework for the empirical characterization of this and structurally related compounds. For drug development professionals, this information is crucial for quality control, structural confirmation, and as a basis for further analytical method development. Researchers and scientists can utilize these methodologies to elucidate the structures of novel benzodioxole derivatives and to explore their chemical and physical properties.

References

A Technical Guide to the Theoretical Stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes information from related 1,3-benzodioxole derivatives to infer potential stability characteristics and degradation pathways. It also presents relevant experimental protocols for stability assessment and outlines the computational methods that could be applied for a dedicated theoretical study.

Inferred Molecular Stability and Potential Degradation Pathways

Based on studies of structurally similar compounds, the stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is likely influenced by several factors, including pH, exposure to air and light, and temperature. The primary sites for potential degradation are the hydroxymethyl group and the difluorobenzodioxole ring.

Potential Degradation Pathways:

-

Oxidation: The hydroxymethyl group and the aromatic ring are susceptible to oxidation. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this. The addition of antioxidants may also be considered.

-

pH Instability: The benzodioxole ring may be susceptible to cleavage under harsh acidic or basic conditions. The stability of the compound should be evaluated across a range of pH values to identify the optimal conditions for its handling and formulation.

-

Thermal Lability: High temperatures can lead to decomposition. It is recommended to store the compound at low temperatures, such as -20°C, to ensure its stability.

-

Photosensitivity: Aromatic systems can be sensitive to light, leading to photodecomposition. It is advisable to protect the compound from light by using amber vials or other light-protecting measures.

A proposed logical workflow for assessing the stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is presented below.

Quantitative Data from Related Compounds

While no specific quantitative theoretical data for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole was found, theoretical studies on other 1,3-benzodioxole derivatives have been conducted to understand their molecular properties. These studies often involve quantum chemical calculations to determine parameters that can infer reactivity and stability.

| Molecular Property | Description | Relevance to Stability |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Higher HOMO energy can indicate a higher propensity for the molecule to donate electrons and undergo oxidation. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest-energy orbital that is devoid of electrons. | Lower LUMO energy suggests a greater ability to accept electrons, which can be related to reactivity with nucleophiles. |

| HOMO-LUMO Energy Gap (Eg) | The difference in energy between the HOMO and LUMO. | A smaller energy gap is generally associated with higher chemical reactivity and lower stability. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. | A higher hardness value indicates greater stability. |

| Chemical Potential (μ) | The negative of electronegativity, it describes the tendency of electrons to escape from a system. | A more negative value suggests higher stability as the molecule is less likely to undergo spontaneous change. |

For a theoretical study of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, these quantum chemical descriptors would be calculated to predict its stability.

Experimental Protocols for Stability Assessment

The following protocols are adapted from forced degradation studies performed on related compounds and can be applied to 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole to experimentally determine its stability profile.

1. Stock Solution Preparation

-

Prepare a stock solution of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200

solubility profile of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in common organic solvents. The guide outlines a generalized experimental protocol and presents a logical workflow for solubility assessment. This information is intended to empower researchers to generate precise and reliable solubility data essential for applications in drug development, process chemistry, and formulation science.

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound with a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its structure, featuring a difluorinated methylene dioxy bridge and a hydroxymethyl group, suggests a unique polarity profile that dictates its solubility in various organic solvents. Understanding this solubility is critical for its effective use in chemical reactions, purification processes, and formulation development. This guide provides the necessary protocols and workflows to establish a comprehensive solubility profile for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 157437-25-7 | [1] |

Predicted Solubility Characteristics

The general principle of "like dissolves like" provides a foundation for predicting the solubility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The presence of the polar hydroxymethyl group (-CH₂OH) suggests potential solubility in polar organic solvents, while the fluorinated benzodioxole ring contributes to its nonpolar character, indicating possible solubility in less polar or nonpolar solvents. The overall solubility will be a balance of these competing factors.

It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and may have limited solubility in nonpolar solvents. Experimental determination is crucial to confirm these predictions and to quantify the extent of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in a range of organic solvents. This method is based on the widely used shake-flask technique.[2]

Objective: To quantitatively determine the solubility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Caption: Workflow for determining the solubility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Conclusion

References

Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis Protocol for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the difluoromethylene group can enhance metabolic stability and lipophilicity, making it a desirable moiety in the design of novel pharmaceuticals. This document provides a detailed, two-step protocol for the synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, commencing with the regioselective formylation of 2,2-difluoro-1,3-benzodioxole, followed by the reduction of the resulting aldehyde.

Overall Reaction Scheme:

The synthesis proceeds via two sequential steps:

-

Step 1: Directed Ortho-Metalation and Formylation: 2,2-Difluoro-1,3-benzodioxole is first lithiated at the 4-position using sec-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to yield 4-formyl-2,2-difluoro-1,3-benzodioxole.

-

Step 2: Aldehyde Reduction: The intermediate aldehyde is then reduced to the target primary alcohol using sodium borohydride (NaBH₄).

Experimental Protocols

Step 1: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

This procedure is adapted from the established methodology for the regioselective functionalization of 2,2-difluoro-1,3-benzodioxole.[1] The exceptional acidity of the proton at the 4-position allows for highly specific lithiation.[1]

Materials and Reagents:

-

2,2-Difluoro-1,3-benzodioxole

-

sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2,2-difluoro-1,3-benzodioxole (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -75 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the lithiated intermediate at -75 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-formyl-2,2-difluoro-1,3-benzodioxole, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

This protocol employs a standard, mild, and efficient reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride.[2][3][4][5]

Materials and Reagents:

-

4-formyl-2,2-difluoro-1,3-benzodioxole

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 4-formyl-2,2-difluoro-1,3-benzodioxole (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic protocol.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Formylation | 2,2-Difluoro-1,3-benzodioxole | 1. sec-BuLi 2. DMF | THF | -75 to RT | 3 | ~80%[1] |

| 2 | Reduction | 4-formyl-2,2-difluoro-1,3-benzodioxole | NaBH₄ | Methanol | 0 to RT | 1-2 | >90%[2] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Workflow for the two-step synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety can impart unique properties to target molecules, such as altered metabolic stability, increased lipophilicity, and modified binding affinities. This document provides detailed protocols for a reliable two-step laboratory-scale synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, commencing from the commercially available 2,2-difluoro-1,3-benzodioxole. The synthesis involves an initial formylation via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the corresponding primary alcohol.

Synthetic Pathway Overview

The synthesis is a two-step process:

-

Step 1: Vilsmeier-Haack Formylation - Introduction of a formyl group onto the 4-position of the 2,2-difluoro-1,3-benzodioxole ring.

-

Step 2: Aldehyde Reduction - Selective reduction of the intermediate, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, to the target alcohol using sodium borohydride.

Figure 1: Two-step synthetic workflow for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2-Difluoro-1,3-benzodioxole | O=C1OC2=CC=CC=C2O1 | 1583-59-1 | C₇H₄F₂O₂ | 158.10 |

| 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | O=CC1=C2OC(F)(F)OC2=CC=C1 | 119895-68-0 | C₈H₄F₂O₃ | 186.11 |

| 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole | OCC1=C2OC(F)(F)OC2=CC=C1 | 157437-25-7 | C₈H₆F₂O₃ | 188.13 |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | 0 to 80 | 75-85% |

| 2 | Aldehyde Reduction | NaBH₄ | Methanol | 0 to 25 | >90% |

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

This protocol outlines the Vilsmeier-Haack formylation of 2,2-difluoro-1,3-benzodioxole.[1][2][3]

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Vilsmeier Reagent Formation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

-

Formylation Reaction: Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

-

Stir vigorously for 30 minutes to hydrolyze the intermediate.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde as a pale-yellow oil.

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Step 2: Synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

This protocol details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[4][5][6]

Materials:

-

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, is often obtained in high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

Expected Analytical Data

Table 3: Predicted Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (ESI+) |

| 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | ~10.3 (s, 1H, -CHO), ~7.6-7.2 (m, 3H, Ar-H) | ~189 (-CHO), ~150-110 (Ar-C), ~120 (t, -CF₂-) | m/z: [M+H]⁺ 187.0 |

| 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole | ~7.1-6.9 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) | ~150-110 (Ar-C), ~120 (t, -CF₂-), ~60 (-CH₂OH) | m/z: [M+Na]⁺ 211.0 |

Note: The predicted NMR chemical shifts are estimates based on the chemical structures and may vary from experimentally determined values.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium borohydride (NaBH₄) is flammable and can react with water to produce hydrogen gas. Handle away from ignition sources and add it slowly to protic solvents.

-

Dichloromethane (DCM) is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Always wear appropriate PPE when handling any chemicals in the laboratory.

References

Application Notes and Protocols: 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated building block of significant interest in medicinal chemistry. The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in several clinically approved and investigational drugs, primarily due to its ability to serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating physicochemical properties. This document provides an overview of its applications, particularly in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and includes a detailed, plausible synthetic protocol for its preparation.

Applications in Medicinal Chemistry

The primary and most well-documented application of the 2,2-difluoro-1,3-benzodioxole scaffold, and by extension, its derivatives like 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, is in the development of therapeutics for Cystic Fibrosis (CF).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for chloride transport across cell membranes. The 2,2-difluoro-1,3-benzodioxole moiety is a cornerstone of several "corrector" molecules that aim to restore the function of the mutated CFTR protein.

Key Examples:

-

Lumacaftor and Tezacaftor: These FDA-approved drugs incorporate the 2,2-difluoro-1,3-benzodioxole group. This scaffold is crucial for the molecules' ability to bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.[1]

-

ABBV/GLPG-2222: An investigational CFTR corrector, this molecule features a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl moiety.[2] This highlights the ongoing utility of this scaffold in the development of next-generation CF therapies.

The hydroxymethyl group in the 4-position of the benzodioxole ring serves as a valuable synthetic handle. It can be readily modified to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Other Potential Applications

While the application in CFTR modulation is the most prominent, the broader class of benzodioxole derivatives has been investigated for other therapeutic purposes, suggesting potential avenues for the application of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole:

-

Antitumor Activity: Various 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.

-

Antimicrobial Properties: Certain benzodioxole-containing compounds have demonstrated antimicrobial effects.

These areas represent underexplored opportunities for the utilization of this specific fluorinated building block.

Data Presentation

The following table summarizes the biological activity of a key investigational compound containing a derivative of the 2,2-difluoro-1,3-benzodioxole scaffold.

| Compound/Derivative | Target | Assay | Activity (EC50) | Reference |

| Enantiomer of a chromanamine derivative of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid | CFTR Corrector | Cellular assay | 130 nM | [2] |

Experimental Protocols

Proposed Synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

This proposed synthesis involves a two-step process starting from the commercially available 2,2-difluoro-1,3-benzodioxole:

-

Step 1: Formylation of 2,2-difluoro-1,3-benzodioxole to yield 4-formyl-2,2-difluoro-1,3-benzodioxole.

-

Step 2: Reduction of the aldehyde to the corresponding alcohol, 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Step 1: Vilsmeier-Haack Formylation of 2,2-difluoro-1,3-benzodioxole

Materials:

-

2,2-difluoro-1,3-benzodioxole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoro-1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution.

-

To this mixture, add N,N-dimethylformamide (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formyl-2,2-difluoro-1,3-benzodioxole.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Reduction of 4-formyl-2,2-difluoro-1,3-benzodioxole

Materials:

-

4-formyl-2,2-difluoro-1,3-benzodioxole

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the purified 4-formyl-2,2-difluoro-1,3-benzodioxole (1 equivalent) in a mixture of dichloromethane and methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Visualizations

Caption: Proposed two-step synthesis of the target compound.

Caption: Role of CFTR correctors in rescuing mutant protein function.

References

Application Notes and Protocols for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in modern organic synthesis. The presence of the difluorobenzodioxole moiety can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability, improved bioavailability, and altered lipophilicity, which are highly desirable in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthetic manipulation of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, focusing on key transformations of the hydroxymethyl group.

The primary reactive site of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is the primary alcohol, which can be readily oxidized to the corresponding aldehyde or converted into a versatile leaving group, such as a halide, for subsequent nucleophilic substitution reactions. These transformations open avenues for a wide range of molecular elaborations, including the introduction of amine, ether, azide, and other functionalities.

Key Synthetic Transformations

The synthetic utility of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is primarily centered on three key transformations of the hydroxymethyl group:

-

Oxidation to 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: This transformation provides a crucial aldehyde intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

-

Conversion to 4-(Halomethyl)-2,2-difluoro-1,3-benzodioxole: The conversion of the alcohol to a benzylic halide (e.g., bromide or chloride) creates a highly reactive electrophile for a variety of nucleophilic substitution reactions.

-

Nucleophilic Substitution Reactions: The resulting 4-(halomethyl) derivative serves as a key intermediate for introducing a diverse array of functional groups through SN2-type reactions.

Below are detailed protocols for these transformations. While these protocols are based on well-established synthetic methods, optimization may be necessary for specific applications and scales.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the derivatization of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Yields are based on typical outcomes for similar substrates and should be considered as estimates.

| Transformation | Product | Reagents | Typical Yield |

| Oxidation | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | Dess-Martin Periodinane (DMP) or Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 85-95% |

| Halogenation (Bromination) | 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3) | 80-90% |